1-(Hydroxyimino)-1-phenylpropan-2-ol
Beschreibung
Eigenschaften
CAS-Nummer |
75112-70-8 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-hydroxyimino-1-phenylpropan-2-ol |
InChI |
InChI=1S/C9H11NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-7,11-12H,1H3 |
InChI-Schlüssel |
DSLXSOONLYUGST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=NO)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Enzymatic Reduction of α-Isonitrosopropiophenone
The most widely documented method for synthesizing 1-(hydroxyimino)-1-phenylpropan-2-ol involves the enzymatic reduction of α-isonitrosopropiophenone (INP). This approach, detailed in patent WO2020129087A1, leverages ketoreductases to achieve high enantioselectivity.
Reaction Setup and Conditions
The process begins with suspending α-isonitrosopropiophenone (100 g, 0.613 mol) in 2-propanol at 20–25°C. A phosphate buffer solution (pH 8.0) containing oxidoreductases (IEPOx162 and IEPOx152) and β-nicotinamide adenine dinucleotide (NAD) is introduced to initiate the biotransformation. The reaction proceeds for 24–48 hours at 25–30°C, monitored via HPLC for completion. Post-reaction, toluene is added to facilitate product isolation. The organic layer is concentrated under reduced pressure, and hexane-induced precipitation yields 96 g (95%) of (R)-1-hydroxy-1-phenylpropan-2-one oxime with 99.56% purity by GC.
Key Advantages:
- High Enantiomeric Excess : The enzymatic route achieves >99% enantiomeric purity, critical for pharmaceutical applications.
- Scalability : The use of commodity chemicals like propiophenone and commercially available ketoreductases ensures cost-effectiveness at industrial scales.
Chemical Synthesis via Acidic Hydrolysis of Oxime Intermediates
Alternative methods focus on chemical hydrolysis of preformed oximes. For instance, the title compound can be derived from 1-(2-hydroxyaryl)-alkane-1-one oximes, as described in US Patent 4816487A. While less enantioselective than enzymatic methods, this route offers flexibility in modifying substituents.
Procedure and Optimization
α-Isonitrosopropiophenone is treated with hydroxylamine hydrochloride in ethanol under reflux, followed by acidic hydrolysis (HCl, 60°C). The oxime intermediate is isolated and subsequently reduced using catalytic hydrogenation (H₂, Pt/C) to yield the target compound. However, this method often results in lower enantiomeric purity (70–85% ee) compared to enzymatic approaches.
Comparative Analysis of Synthetic Routes
The enzymatic method outperforms chemical synthesis in yield and stereochemical control, aligning with green chemistry principles. However, chemical routes remain viable for small-scale applications requiring rapid synthesis.
Mechanistic Insights into Enzymatic Selectivity
The ketoreductase-catalyzed reduction proceeds via a hydride transfer mechanism, where NADH serves as the coenzyme. The enzyme’s active site stabilizes the (R)-configured transition state, ensuring preferential formation of the desired enantiomer. Density functional theory (DFT) calculations corroborate that the oxoamino tautomer is more stable than the phenolimino form by 12.2 kcal/mol, rationalizing the reaction’s regioselectivity.
Industrial Applications and Downstream Processing
The product’s utility extends to synthesizing (1R,2S)-ephedrine hydrochloride, a bronchodilator. In a representative procedure, (R)-1-hydroxy-1-phenylpropan-2-one oxime is hydrogenated with monomethylamine under H₂ (2–4 kg/cm²) using Pt/C, yielding ephedrine hydrochloride with >99.5% purity and 99.3% ee.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Hydroxyimino)-1-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Ethers or esters, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxyimino)-1-phenylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Hydroxyimino)-1-phenylpropan-2-ol involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic centers .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table compares 1-(Hydroxyimino)-1-phenylpropan-2-ol with structurally related compounds, emphasizing substituent variations, molecular properties, and applications:
Key Observations:
Structural Variations: Substituent Effects: The phenyl group at position 1 is conserved in all listed compounds. However, substituents at position 2 or 3 (e.g., pyrrolidinyl, amino, naphthyloxy) significantly alter polarity, solubility, and biological activity. For instance, the diethylamino group in 1-(diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol enhances its lipophilicity, making it suitable for membrane-targeted applications .
Applications :
- Pharmaceutical Intermediates : Compounds such as (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol (CAS 123620-80-4) are used in chiral drug synthesis, leveraging their stereochemical properties .
- Toxicity Profiles : Ether-linked derivatives like 1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol exhibit moderate acute toxicity (H302, H315), necessitating careful handling in laboratory settings .
Synthetic Relevance: Hydroxyimino-containing compounds (e.g., 1-(2-Phenyl-2-hydroxyiminoethyl)-1-(4-methylquinolinium)) are valuable in metal-ligand coordination, with applications in catalysis or materials science .
Research Findings and Data Gaps
- Pharmacological Potential: While 1-(Hydroxyimino)-1-phenylpropan-2-ol itself lacks direct pharmacological data, its structural analogs (e.g., 1-(diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol) are studied for beta-adrenergic activity, suggesting possible cardiovascular applications .
- Safety Data: Hazard classifications for similar compounds (e.g., skin/eye irritation in ) underscore the need for rigorous safety protocols when handling hydroxyimino derivatives .
- Synthetic Challenges: The steric bulk of the phenyl and hydroxyimino groups may complicate synthesis, necessitating optimized reaction conditions for high yields.
Q & A
Q. What are the common synthetic routes for 1-(Hydroxyimino)-1-phenylpropan-2-ol, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via oximation of 1-phenyl-1,2-propanedione (a diketone precursor) using hydroxylamine hydrochloride under acidic or neutral conditions. Key parameters for optimization include:
- pH control : Maintaining a pH of 4–6 minimizes side reactions like overoximation or decomposition .
- Temperature : Reactions conducted at 60–80°C improve kinetics without promoting degradation.
- Solvent selection : Ethanol/water mixtures enhance solubility of both reactants and products.
Yield can be monitored via TLC or HPLC, with typical purity >95% achievable after recrystallization from ethyl acetate .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of 1-(Hydroxyimino)-1-phenylpropan-2-ol?
- NMR : H and C NMR confirm the hydroxyimino group (δ 9.5–10.5 ppm for NH) and the propan-2-ol backbone (δ 3.5–4.5 ppm for CH-OH). H-N HMBC can resolve tautomeric ambiguities .
- IR : Strong absorption bands at 3200–3400 cm (O-H stretch) and 1640–1680 cm (C=N stretch) validate functional groups .
- Mass spectrometry : ESI-MS ([M+H] at m/z 180.1) confirms molecular weight and fragmentation patterns .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what software tools are recommended?
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ direct methods in SHELXT or charge-flipping algorithms in OLEX2 .
- Refinement : SHELXL refines positional and displacement parameters, with hydrogen bonding networks analyzed via PLATON .
A typical data table for a related structure:
| Parameter | Value |
|---|---|
| Space group | P2/c |
| a, b, c (Å) | 8.921, 10.234, 12.876 |
| Resolution (Å) | 0.84 |
| R-factor | 0.032 |
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when analyzing tautomeric forms of 1-(Hydroxyimino)-1-phenylpropan-2-ol?
The compound may exhibit keto-enol tautomerism. To resolve ambiguities:
- Variable-temperature NMR : Monitor chemical shifts between 25°C and −40°C; tautomeric equilibria shift with temperature, revealing distinct peaks .
- DFT calculations : Use Gaussian or ORCA to predict C chemical shifts for each tautomer and compare with experimental data .
- Dynamic NMR (DNMR) : Analyze line-broadening effects to estimate tautomerization rates and activation barriers .
Q. What strategies are employed to resolve hydrogen bonding ambiguities in the crystal lattice using high-resolution X-ray data?
- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., O-H⋯N hydrogen bonds) via CrystalExplorer.
- Multipole refinement : Use SHELXL to model electron density distributions, particularly for disordered hydroxyimino groups .
- Synchrotron data : High-flux sources (e.g., APS or ESRF) improve resolution for weak hydrogen-bonding signals (<2.0 Å) .
Q. What computational methods are used to model the electronic structure and reactivity of this compound in catalytic applications?
- DFT studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; the hydroxyimino group often acts as a metal-chelating moiety .
- MD simulations : Analyze solvation effects in polar solvents (e.g., water) with GROMACS to assess stability under physiological conditions .
Q. Key Notes for Methodological Rigor
- Contradictions in evidence : While SHELX is widely used for refinement, OLEX2 offers integrated workflows for faster structure solution. Researchers should cross-validate results using both tools .
- Safety protocols : Handle the compound in a fume hood due to potential respiratory irritation (GHS H335). Refer to PubChem safety data for disposal guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
